(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
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Description
3,4-dihydroisoquinolin-1 (2H)-one is a bioactive natural scaffold that has been used for plant disease management . It has been synthesized into various derivatives for further study .
Synthesis Analysis
These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a well-known method for the synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives .Molecular Structure Analysis
The molecular structure of these derivatives is based on the 3,4-dihydroisoquinolin-1 (2H)-one scaffold . The exact structure can vary depending on the specific derivative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are based on the Castagnoli–Cushman reaction . This reaction is a key step in the synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives can vary depending on the specific derivative and its structure . Further analysis would be needed to determine the properties of the specific compound you mentioned.Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(22-13-4-1-5-14-22)18-8-10-20(11-9-18)27(25,26)23-15-12-17-6-2-3-7-19(17)16-23/h2-3,6-11H,1,4-5,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTBXVZWDAJETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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